molecular formula C8H11BrN4O2 B13268340 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid

4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13268340
M. Wt: 275.10 g/mol
InChI Key: UTTJJIHYVJVRGS-UHFFFAOYSA-N
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Description

4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent to introduce the bromo group. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid
  • 3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole
  • 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Uniqueness

4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a triazole and a pyrrolidine ring, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11BrN4O2

Molecular Weight

275.10 g/mol

IUPAC Name

4-(5-bromo-3-methyltriazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11BrN4O2/c1-13-6(7(9)11-12-13)4-2-10-3-5(4)8(14)15/h4-5,10H,2-3H2,1H3,(H,14,15)

InChI Key

UTTJJIHYVJVRGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)C2CNCC2C(=O)O

Origin of Product

United States

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